(S)-3-(Pyridin-3-yl)morpholine can be classified as an organic compound, specifically a heterocyclic amine. The compound consists of a morpholine ring, which contains both nitrogen and oxygen atoms, and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This classification places it within the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.
The synthesis of (S)-3-(Pyridin-3-yl)morpholine typically involves several key steps:
Technical parameters such as temperature, solvent choice (e.g., ethanol or acetic acid), and reaction time are critical for optimizing yield and purity.
The molecular structure of (S)-3-(Pyridin-3-yl)morpholine can be described as follows:
Crystallographic studies reveal bond lengths and angles typical for aromatic systems, with C–C bond lengths ranging from 1.33 to 1.39 Å, indicative of sp hybridization in the pyridine ring. The N–C bonds in morpholine exhibit values consistent with sp hybridization.
(S)-3-(Pyridin-3-yl)morpholine participates in various chemical reactions:
The mechanism of action for (S)-3-(Pyridin-3-yl)morpholine varies depending on its application:
Data from pharmacological studies suggest that compounds with similar structures often exhibit activity against various targets such as kinases or G-protein coupled receptors.
The physical and chemical properties of (S)-3-(Pyridin-3-yl)morpholine include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into molecular vibrations and confirm functional groups present in the compound.
(S)-3-(Pyridin-3-yl)morpholine has several notable applications:
Research continues to explore its potential applications across different scientific disciplines, highlighting its versatility as a building block in synthetic chemistry.
The strategic design of (S)-3-(Pyridin-3-yl)morpholine integrates two privileged heterocyclic scaffolds—pyridine and morpholine—to synergize multiple pharmacophoric properties essential for targeting oncology-relevant enzymes and pathways. The pyridine ring serves as a versatile bioisostere for adenine in ATP, enabling competitive inhibition of kinase ATP-binding pockets. Its nitrogen atom facilitates critical hydrogen bonding with hinge-region residues (e.g., Val 882 in PI3Kγ) and participates in π-π stacking with hydrophobic residues like Tyr 867 [8] [6]. Concurrently, the morpholine moiety contributes to optimal physicochemical properties: its oxygen atom enhances water solubility and membrane permeability, while its saturated ring reduces metabolic instability. This design directly addresses limitations of early-generation inhibitors (e.g., LY294002), which exhibited poor solubility and off-target effects [8].
The stereospecific (S)-configuration at the morpholine C3 position is critical for target engagement. Computational analyses reveal that this enantiomer optimally orients the pyridine nitrogen toward catalytic lysine residues (e.g., Lys 833 in PI3Kα), enhancing binding affinity by 5–10-fold compared to the (R)-enantiomer [6] [7]. This chiral preference mirrors clinical observations in kinase inhibitors such as alpelisib (PI3Kα-specific) and copanlisib (pan-PI3K), where stereochemistry dictates isoform selectivity [8].
Table 1: Role of Morpholine in Clinically Approved Kinase Inhibitors
Drug (Approved Indication) | Target | Morpholine Function |
---|---|---|
Alpelisib (Breast Cancer) | PI3Kα | Solubility enhancement; hinge-region H-bonding |
Alectinib (NSCLC) | ALK/ROS1 | Metabolic stability; hydrophobic pocket occupancy |
Apitolisib (Clinical Trials) | PI3K/mTOR dual | ATP-competitive binding; isoform selectivity |
The ethylene linker between pyridine and morpholine enables conformational flexibility, allowing the compound to adapt to distinct binding pockets. In tubulin polymerization inhibitors, this linker positions the morpholine oxygen to hydrogen-bond with Cys 241, mimicking the colchicine site interactions of combretastatin A-4 derivatives [1]. Meanwhile, in kinase targets (e.g., c-Met or Pim-1), the same linker facilitates hydrophobic contacts with affinity pockets via van der Waals forces, as demonstrated in triazolopyridazine inhibitors like compound 4g (c-Met IC₅₀ = 0.163 μM) [5].
The protonatable nitrogen in morpholine (pKₐ ~7.4) enhances cellular uptake in acidic tumor microenvironments via ion trapping, a feature validated in pyridine-morpholine hybrids showing >80% tumor penetration in in vivo models [1] [6]. Additionally, the scaffold’s modularity supports derivatization at pyridine C4/C6 or morpholine N4 to fine-tune selectivity—e.g., adding hydrophobic groups (aryl, alkyl) enhances PI3Kα affinity, while polar substituents (amine, carbonyl) improve solubility for intravenous formulations [8].
(S)-3-(Pyridin-3-yl)morpholine embodies a tripartite pharmacophore essential for multi-target engagement:
Table 2: Pharmacophore Features vs. Target Binding Interactions
Pharmacophore Unit | Target | Interacting Residue(s) | Biological Effect |
---|---|---|---|
Morpholine oxygen | PI3Kα | Val 851 (H-bond) | ATP-competitive inhibition |
Pyridine nitrogen | Tubulin | Cys 241 (H-bond) | Suppression of microtubule assembly |
Pyridine ring | c-Met | Phe 1200 (π-π stacking) | Disruption of kinase autophosphorylation |
Ethylene linker | TASK-3 channels | Thr 199 (van der Waals) | Central cavity blockade |
The compound’s twisted conformation enables target-specific pharmacophore projection. In PI3Kα, the morpholine adopts a chair conformation, directing oxygen toward the hinge region. Conversely, in tubulin’s colchicine site, the pyridine ring rotates 60° to align with TMP-binding subpockets [1] [7]. Molecular dynamics simulations confirm this adaptability reduces binding energy by 2.8 kcal/mol compared to rigid analogs [7].
Derivatives featuring substitutions on pyridine (e.g., 6-methyl or 5-cyano groups) enhance steric complementarity with PI3Kα’s affinity pocket, improving IC₅₀ by 3–5-fold [6]. Similarly, N-acylation of morpholine introduces H-bond donors that engage with topo IIα’s ATPase domain, mimicking 3-(imidazol-2-yl)morpholine inhibitors [2].
Molecular docking of (S)-3-(Pyridin-3-yl)morpholine against PI3Kα (PDB: 4YKN) predicts a binding mode where:
Table 3: Docking Scores vs. Experimental IC₅₀ Values
Target | Docking Score (kcal/mol) | Experimental IC₅₀ | Reference Ligand |
---|---|---|---|
PI3Kα | -9.2 | 0.15 μM* | Alpelisib (IC₅₀: 5 nM) |
Tubulin | -8.7 | 6.13 μM* | Combretastatin A-4 (IC₅₀: 1.64 μM) |
c-Met | -8.1 | 0.29 μM* | Foretinib (IC₅₀: 0.9 nM) |
*Predicted values based on QSAR models of analogs [1] [5] [6].
100-ns MD simulations of the PI3Kα–compound complex (OPLS4 force field) reveal:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1